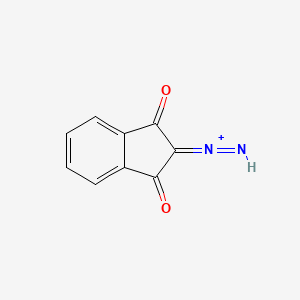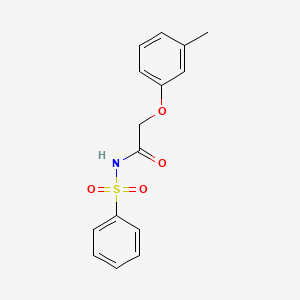![molecular formula C22H18O4 B11707731 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one CAS No. 13118-92-8](/img/structure/B11707731.png)
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one is an organic compound with a complex structure featuring multiple phenoxy groups and an acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation and etherification.
Coupling Reactions: The intermediate compounds are then coupled using reagents like potassium carbonate and solvents such as dimethylformamide (DMF) under controlled temperature conditions.
Final Acetylation: The final step involves the acetylation of the phenoxy groups to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-{4-[3-(4-Methoxyphenoxy)phenoxy]phenyl}ethan-1-one: Similar structure but with a methoxy group instead of an acetyl group.
1-{4-[3-(4-Benzyloxyphenoxy)phenoxy]phenyl}ethan-1-one: Contains a benzyloxy group instead of an acetyl group.
Uniqueness
1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where the acetyl group plays a crucial role in the compound’s activity.
特性
CAS番号 |
13118-92-8 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
1-[4-[3-(4-acetylphenoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18O4/c1-15(23)17-6-10-19(11-7-17)25-21-4-3-5-22(14-21)26-20-12-8-18(9-13-20)16(2)24/h3-14H,1-2H3 |
InChIキー |
SFHAXQSMZNQASV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)
![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11707697.png)

![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)



